L-Lysine-bis-N-t-BOC-d4

Quantitative Proteomics Mass Spectrometry SILAC

Quantitative MS workflows fail without a chemically identical, mass-shifted internal standard. Unlabeled lysine-BOC lacks the required mass shift; alternative labels introduce chromatographic separation issues. This deuterated (+4 Da) bis-N-t-BOC protected lysine solves both problems. - Enables synthesis of heavy AQUA peptides for absolute biomarker quantification (LC-MRM) - Pre-protected for direct SPPS incorporation; no additional synthesis steps - 98% atom D isotopic purity ensures accurate 'ground truth' in assay development

Molecular Formula C16H30N2O6
Molecular Weight 350.44 g/mol
Cat. No. B12311026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-bis-N-t-BOC-d4
Molecular FormulaC16H30N2O6
Molecular Weight350.44 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1/i7D2,8D2
InChIKeyFBVSXKMMQOZUNU-QCSVEXGJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine-bis-N-t-BOC-d4: Labeled Building Block for Proteomics


L-Lysine-bis-N-t-BOC-d4 (CAS: 1314753-85-9) is a stable isotope-labeled (SIL) derivative of the amino acid L-lysine, specifically designed for use as an internal standard or metabolic tracer in mass spectrometry (MS) applications . Its molecular formula is C₁₆H₂₆D₄N₂O₆, corresponding to a molecular weight of 350.44 g/mol [1]. The compound features two tert-butyloxycarbonyl (t-BOC) protecting groups on the α- and ε-amino groups, rendering it a fully protected lysine building block suitable for direct incorporation into peptide synthesis workflows. Critically, the compound incorporates four deuterium atoms at the 4,4,5,5-positions of the lysine side chain, conferring a precise and predictable +4 Da mass shift relative to its unlabeled counterpart, L-Lysine-bis-N-t-BOC (CAS: 2483-46-7) .

Workflow Synthesis of heavy-labeled peptide internal standards via SPPS
Use Context Isotope dilution mass spectrometry (SILAC, AQUA) with +4 Da mass shift
Procurement Fit Pre-protected t-BOC groups enable direct Fmoc/t-Boc incorporation

Substitution Risks: L-Lysine-bis-N-t-BOC-d4 vs. Unlabeled Alternatives


In quantitative proteomics and mass spectrometry-based assays, the interchangeable use of 'heavy' labeled internal standards with their 'light' unlabeled counterparts or alternative isotope-coded reagents is a primary source of systematic error. The fundamental requirement for accurate quantification via Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isotope dilution mass spectrometry (IDMS) is the use of a chemically identical, yet mass-shifted, internal standard that co-elutes and co-ionizes identically with the target analyte [1]. The unlabeled L-Lysine-bis-N-t-BOC lacks the +4 Da mass shift of L-Lysine-bis-N-t-BOC-d4, rendering it completely ineffective as an internal standard in MS1-based quantification . Conversely, substituting the compound with an alternative labeled lysine variant, such as L-Lysine-¹³C₆,¹⁵N₂, introduces a different mass shift (+8 Da), which will cause chromatographic separation issues (deuterium isotope effect) and incompatibility with established multiplexing protocols designed for the specific +4 Da mass increment of Lysine-d4 [2].

L-Lysine-bis-N-t-BOC-d4 Unlabeled L-Lysine-bis-N-t-BOC
Lacks the +4 Da mass shift, making it ineffective as an internal standard for MS1-based SILAC quantification.
L-Lysine-bis-N-t-BOC-d4 L-Lysine-¹³C₆,¹⁵N₂ (+8 Da)
Different mass shift and deuterium-related retention time differences may disrupt co-elution and established multiplexing protocols.

L-Lysine-bis-N-t-BOC-d4: Evidence-Based Comparison


Mass Shift and Isotopic Purity for MS Quantification

L-Lysine-bis-N-t-BOC-d4 provides a precise and predictable +4 Da mass shift relative to its unlabeled analog, L-Lysine-bis-N-t-BOC, which is essential for its function as a SILAC heavy label [1][2]. This mass difference is a direct result of the site-specific incorporation of four deuterium atoms at the 4,4,5,5-positions of the lysine side chain [1]. The isotopic purity, specified as 98% atom D, ensures that the contribution of the heavy-labeled species to the 'light' channel is minimal (≤2%), thereby preserving quantitative accuracy . This is a critical quality control parameter that directly impacts the reliability of protein fold-change calculations in proteomics studies [1].

Mass Shift & Purity
Head-to-head
+4 Da mass shift, 98% atom D isotopic purity
Supports accurate MS1 quantification in SILAC
Minimal light channel interference (≤2%)
Quantitative Proteomics Mass Spectrometry SILAC

Dual t-BOC Protection for Solid-Phase Peptide Synthesis

Unlike many simple deuterated amino acids (e.g., L-Lysine-d4 hydrochloride), L-Lysine-bis-N-t-BOC-d4 is supplied with its α- and ε-amino groups pre-protected with tert-butyloxycarbonyl (t-BOC) groups . This is a key differentiator for procurement. The alternative workflow requires researchers to perform a separate, multi-step protection of the amino groups before the amino acid can be used as a building block in standard solid-phase peptide synthesis (SPPS) [1]. The pre-protected status of L-Lysine-bis-N-t-BOC-d4 allows for its immediate, direct incorporation into growing peptide chains using standard SPPS protocols, eliminating this additional synthesis and purification burden [2].

SPPS Compatibility
Class-level
Pre-protected α,ε-amine groups vs. unprotected free amino acid
Direct incorporation into Fmoc/t-Boc SPPS
Eliminates multi-step protection workflow
Peptide Synthesis Solid-Phase Synthesis Internal Standard

Simplified Workflow Without In Vitro Labeling

As a protected lysine derivative, L-Lysine-bis-N-t-BOC-d4 is intended for incorporation into peptides before they are introduced into a biological system, or for use as a pre-labeled building block. This contrasts sharply with the use of free L-Lysine-d4 in SILAC, which relies on metabolic incorporation. While metabolic labeling is powerful, it requires a separate, multi-day cell culture step with specialized media, introducing biological variability and limiting the approach to culturable cells [1][2]. In contrast, the strategy enabled by L-Lysine-bis-N-t-BOC-d4 (e.g., synthesis of a heavy-labeled peptide standard) allows for the creation of a precisely characterized, quantified internal standard that can be spiked into any sample, including non-culturable clinical specimens like tissue biopsies or biofluids, at a known concentration [3]. This approach bypasses the biological variability and time commitment associated with metabolic labeling, offering a more direct and flexible route to absolute quantification.

Sample Flexibility
Class-level
Spike-in standard vs. metabolic labeling of culturable cells
Applicable to non-culturable research matrices
Bypasses multi-day cell culture requirement
SILAC Workflow Optimization Metabolic Labeling

Mitigating Deuterium Isotope Effect in Chromatography

A known limitation of using free deuterated amino acids like L-Lysine-d4 as internal standards in LC-MS is the 'deuterium isotope effect,' where the replacement of hydrogen with deuterium can subtly alter the molecule's interaction with the reversed-phase (RP) stationary phase, leading to a slight but measurable difference in retention time (ΔtR) compared to the unlabeled analyte [1]. This ΔtR can complicate peak integration and reduce quantitative accuracy, especially when using narrow extraction windows [1][2]. By using L-Lysine-bis-N-t-BOC-d4 to synthesize a heavy-labeled peptide internal standard that is several residues long, the relative contribution of the deuterium atoms to the overall hydrophobicity of the molecule is significantly diminished [3]. Consequently, the heavy-labeled peptide co-elutes much more closely with its light counterpart, minimizing the chromatographic isotope effect and improving the precision of MS quantification [2][3].

Co-elution Fidelity
Class-level
Peptide-level dilution of deuterium isotope effect
Minimizes deuterium-related Δ retention time
Supports precise peak integration in RP-LC-MS
LC-MS Internal Standard Isotope Effect

L-Lysine-bis-N-t-BOC-d4: Key Applications


AQUA Peptides for Clinical Biomarker Quantification

L-Lysine-bis-N-t-BOC-d4 is the ideal starting material for the solid-phase synthesis of a heavy isotope-labeled peptide to serve as an internal standard for absolute quantification (AQUA) workflows [1]. In this scenario, a peptide sequence identical to a proteotypic peptide from a target protein biomarker (e.g., a cancer marker) is synthesized using L-Lysine-bis-N-t-BOC-d4 in place of the standard lysine residue. The resulting heavy peptide is purified, quantified by amino acid analysis (AAA), and then a known amount is 'spiked' into a clinical sample (e.g., plasma, CSF, or tissue digest). The ratio of the light (endogenous) peptide signal to the heavy (synthetic) peptide signal, measured by targeted LC-MS/MS (e.g., MRM), provides the absolute concentration of the biomarker [1]. This approach is superior to relative quantification methods like SILAC for clinical validation as it yields definitive, concentration-based results that are transferable between labs and essential for diagnostic assay development .

Labeled Peptide Libraries for Method Development

Research groups focused on developing or benchmarking new proteomics technologies, such as novel mass spectrometry acquisition methods (e.g., DIA, PRM), data analysis algorithms, or sample preparation kits, require well-defined, reproducible test mixtures. L-Lysine-bis-N-t-BOC-d4 is a crucial reagent for synthesizing a set of 'heavy' reference peptides that can be spiked into a complex background matrix at known concentrations [1]. This creates a 'ground truth' dataset, where the exact identities and quantities of the target analytes are known, allowing for an unbiased and quantitative assessment of the performance of new methodologies. The high isotopic purity (98% atom D) of the reagent ensures the accuracy of this 'ground truth,' making it a preferred choice over lower-purity or non-protected alternatives for this demanding application.

Pre-Labeled Substrates for Enzyme Activity Screens

In drug discovery, there is a need for high-throughput, robust assays to screen for inhibitors or activators of specific enzymes, such as proteases, kinases, or epigenetic 'erasers' (e.g., deacetylases). A common assay format involves incubating the target enzyme with a peptide substrate and then quantifying the reaction product by mass spectrometry [1]. L-Lysine-bis-N-t-BOC-d4 enables the synthesis of a 'heavy' version of the peptide substrate. After the enzymatic reaction, a known amount of this heavy substrate can be spiked in to serve as a normalizing standard for MS analysis, correcting for any variability in sample handling or instrument performance . Furthermore, the heavy-labeled substrate can be used in a 'self-competition' assay, where the light and heavy forms are used to determine the enzyme's intrinsic kinetic parameters (e.g., KM) in a single MS run, providing more precise data for structure-activity relationship (SAR) studies .

Anchor Peptides for Cross-Linking Mass Spectrometry

Cross-linking mass spectrometry (XL-MS) is a powerful technique for determining low-resolution protein structures and mapping protein-protein interaction interfaces. To increase the confidence of cross-link identifications and enable multiplexed quantitative XL-MS experiments, researchers incorporate stable isotope-labeled amino acids [1]. L-Lysine-bis-N-t-BOC-d4 can be used to synthesize a peptide that serves as an 'anchor' or a component of a cross-linker itself. When used in a 1:1 mixture with an unlabeled analog, each identified cross-linked peptide pair appears as a characteristic doublet in the mass spectrum, with a defined 4 Da mass difference (for a peptide containing one labeled lysine). This distinct isotopic signature greatly reduces the false discovery rate (FDR) in XL-MS, providing higher confidence in the identification of structural constraints. The pre-protected nature of L-Lysine-bis-N-t-BOC-d4 makes it particularly well-suited for custom synthesis of these specialized and often complex cross-linking reagents .

Application
Selection Property
Validation Focus
Research Biomarker Quantification
Heavy peptide internal standard synthesis
Absolute quantification in plasma/tissue research matrices
Method Development & Benchmarking
High isotopic purity
Ground truth dataset for performance assessment
Enzyme Activity Screening
Heavy substrate for normalization
MS-based kinetic parameter determination
Cross-Linking MS (XL-MS)
Custom cross-linker/peptide synthesis
Isotopic doublet signature for FDR reduction

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